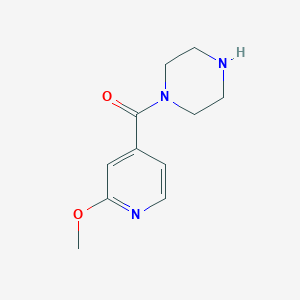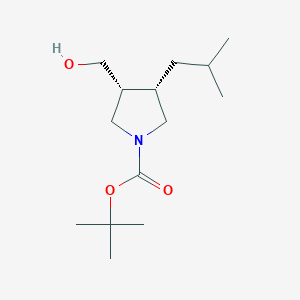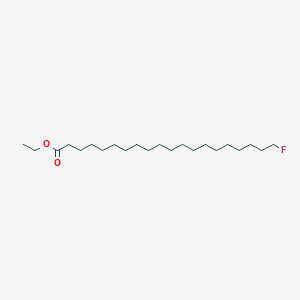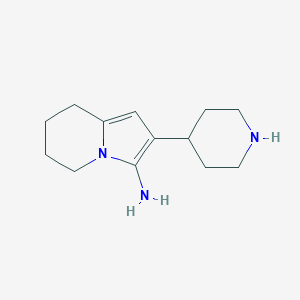
2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine is a heterocyclic compound that features a piperidine ring fused to an indolizine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable piperidine derivative with an indolizine precursor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as trifluoroacetic acid or other strong acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide, other halogenating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further utilized in various synthetic applications .
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share structural similarities with 2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine and exhibit similar biological activities.
Indolizine derivatives: Other indolizine-based compounds also show comparable pharmacological properties and are used in similar research applications.
Uniqueness
What sets this compound apart is its unique combination of the piperidine and indolizine rings, which may confer distinct biological activities and synthetic versatility. This dual-ring structure allows for diverse chemical modifications and the potential to interact with a wide range of biological targets .
Eigenschaften
Molekularformel |
C13H21N3 |
|---|---|
Molekulargewicht |
219.33 g/mol |
IUPAC-Name |
2-piperidin-4-yl-5,6,7,8-tetrahydroindolizin-3-amine |
InChI |
InChI=1S/C13H21N3/c14-13-12(10-4-6-15-7-5-10)9-11-3-1-2-8-16(11)13/h9-10,15H,1-8,14H2 |
InChI-Schlüssel |
JUQZPUVSEZILFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(=CC(=C2N)C3CCNCC3)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Bromocyclohexyl)oxy]oxane](/img/structure/B13335901.png)
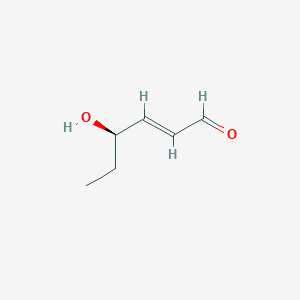
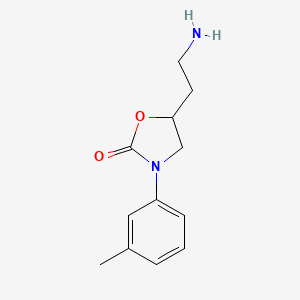
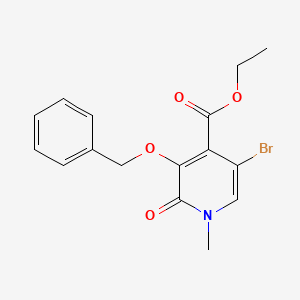

![4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13335930.png)
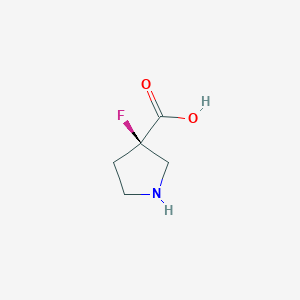
![1,1-Difluorospiro[2.5]octane-6-carbaldehyde](/img/structure/B13335946.png)
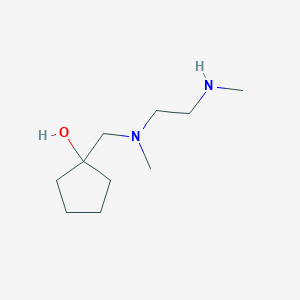
![4-[(2-Bromocycloheptyl)oxy]oxane](/img/structure/B13335964.png)
